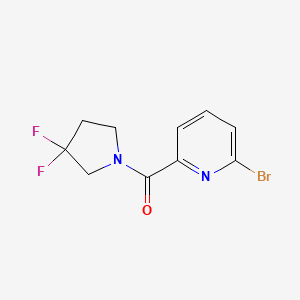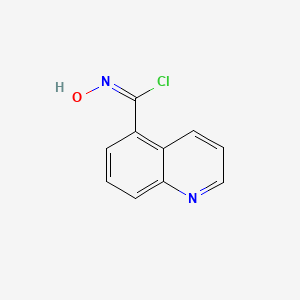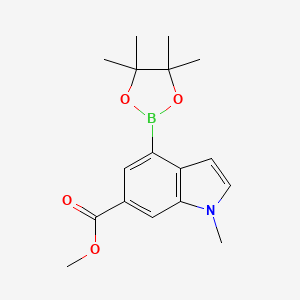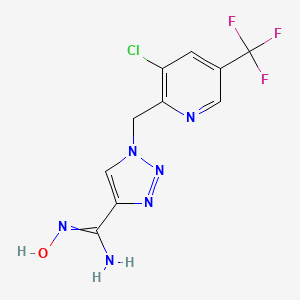
(6-溴吡啶-2-基)-(3,3-二氟吡咯烷-1-基)-甲酮
描述
(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone (hereafter referred to as 6-BP-3,3-DFP-M) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. 6-BP-3,3-DFP-M is a heterocyclic compound, which is composed of a bromopyridine and difluoropyrrolidine moiety in a methanone backbone. It is highly soluble in water and has been found to be stable in a variety of conditions. The compound has shown promise in a number of areas, including its use as a reagent for organic synthesis, as a catalyst for biochemical reactions, and its potential applications in drug discovery.
科学研究应用
合成和结构研究
- Tsuno 等人(2017 年)的一项研究重点是合成一系列新型甲酮衍生物,包括 (6-溴吡啶-2-基)-(3,3-二氟吡咯烷-1-基)-甲酮,作为选择性瞬时受体电位香草素 4 (TRPV4) 通道拮抗剂。这些化合物在动物模型中表现出镇痛作用,突出了它们在疼痛治疗研究中的潜力 (Tsuno 等人,2017 年)。
- Rusnac 等人(2020 年)研究了涉及吡啶基甲酮化合物的缩合反应中意外产生的产物。这项研究有助于理解此类化合物的化学性质,包括 (6-溴吡啶-2-基)-(3,3-二氟吡咯烷-1-基)-甲酮 (Rusnac 等人,2020 年)。
生化和药理学研究
- Abarca 等人(2006 年)探索了溴三唑吡啶分解形成吡啶基卡宾,这与吡啶基甲酮的合成有关。这项研究对开发新的药物和生化化合物具有重要意义 (Abarca 等人,2006 年)。
- Aggarwal 等人(2016 年)开发了一种区域选择性合成吡啶基甲酮的方法,这与 (6-溴吡啶-2-基)-(3,3-二氟吡咯烷-1-基)-甲酮 的合成有关。此类方法对于创建具有潜在药用价值的化合物至关重要 (Aggarwal 等人,2016 年)。
晶体学和分子结构
- Böck 等人(2021 年)对某些吡啶基化合物的晶体结构进行了一项研究。这种类型的研究对于理解 (6-溴吡啶-2-基)-(3,3-二氟吡咯烷-1-基)-甲酮 的物理和化学性质非常重要 (Böck 等人,2021 年)。
抗菌和抗真菌特性
- Shahana 和 Yardily(2020 年)合成并表征了新型噻唑基甲酮衍生物,并评估了它们的抗菌活性。这项研究证明了吡啶基甲酮(如 (6-溴吡啶-2-基)-(3,3-二氟吡咯烷-1-基)-甲酮)在开发抗菌剂中的潜力 (Shahana & Yardily, 2020)。
作用机制
Target of Action
The primary target of (6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone, also known as Danicopan, is the complement factor D . This protein plays a crucial role in the alternative pathway of the complement system, which is part of the immune system .
Mode of Action
Danicopan selectively inhibits the alternative complement pathway by reversibly binding to complement factor D . This prevents the formation of the complement component C3 convertase (C3bBb) and the generation of downstream effectors, including C3 fragment opsonization .
Biochemical Pathways
The compound affects the alternative pathway of the complement system . By inhibiting complement factor D, it prevents the formation of C3 convertase and the subsequent generation of downstream effectors. This action disrupts the cascade of biochemical reactions in the alternative pathway, thereby mitigating the effects of the complement system .
Pharmacokinetics
It is known that the compound is administered orally . The dosage regimen approved in Japan is 150 mg three times daily with food , in addition to a complement C5 inhibitor . The dose can be increased to 200 mg/dose if there is an insufficient response .
Result of Action
The inhibition of the alternative complement pathway by Danicopan results in the mitigation of extravascular hemolysis in patients with paroxysmal nocturnal hemoglobinuria (PNH) . This disease is characterized by the destruction of red blood cells, and Danicopan’s action helps to reduce this effect .
Action Environment
It is worth noting that the compound is used in conjunction with complement c5 inhibitors , suggesting that its efficacy may be influenced by the presence of these other drugs.
属性
IUPAC Name |
(6-bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O/c11-8-3-1-2-7(14-8)9(16)15-5-4-10(12,13)6-15/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSQAYPVQAAJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-Ethyl-1,2,4-oxadiazol-5-YL)methyl]propan-2-amine](/img/structure/B1415764.png)
![2-(1-{[(Benzyloxy)carbonyl]amino}-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylic acid](/img/structure/B1415766.png)
![4-[1-Hydroxy-ethylidene]-2-phenyl-4H-oxazol-5-one](/img/structure/B1415769.png)


![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B1415772.png)


![2-Chloro-N-[(1E)-(hydroxyamino)-methylidene]acetamide](/img/structure/B1415778.png)
![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)



![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)